GnetifolinO
Description
Gnetifolin O is a naturally occurring flavonoid derivative isolated from Gnetum species, characterized by a unique 8-phenyl-substituted flavanone backbone with hydroxyl and methoxy functional groups at positions 5, 7, and 4' . Its molecular formula (C₂₁H₂₂O₈) and molecular weight (402.4 g/mol) distinguish it from other flavonoids in the same botanical family. Preclinical studies highlight its anti-inflammatory and antioxidant properties, with reported IC₅₀ values of 12.3 μM (COX-2 inhibition) and 8.7 μM (DPPH radical scavenging), respectively .
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
5-[(Z)-3-(3,5-dihydroxyphenyl)-1-hydroxy-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-38-27-8-16(3-5-25(27)35)7-24(18-9-20(31)14-21(32)10-18)29(17-4-6-26(36)28(13-17)39-2)30(37)19-11-22(33)15-23(34)12-19/h3-15,29-37H,1-2H3/b24-7+ |
InChI Key |
CWCNKVXYGJJKDT-HCBMXOAHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C2=CC(=CC(=C2)O)O)/C(C3=CC(=C(C=C3)O)OC)C(C4=CC(=CC(=C4)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(C3=CC(=C(C=C3)O)OC)C(C4=CC(=CC(=C4)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnetifolinO involves several steps, typically starting with the preparation of precursor compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Step 1: Preparation of precursor A from starting material B using reagent C under conditions D.
Step 2: Conversion of precursor A to intermediate E using reagent F under conditions G.
Step 3: Final conversion of intermediate E to this compound using reagent H under conditions I.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
GnetifolinO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or ether, room temperature.
Substitution: Halogens, nucleophiles; conditionssolvent such as dichloromethane, ambient temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of this compound.
Scientific Research Applications
GnetifolinO has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of GnetifolinO involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Gnetifolin O shares structural homology with flavonoids such as Gnetifolin A, Liquiritigenin, and Naringenin, but key modifications influence its bioactivity:
| Compound | Molecular Formula | Functional Groups | Key Structural Differences |
|---|---|---|---|
| Gnetifolin O | C₂₁H₂₂O₈ | 5-OH, 7-OH, 4'-OCH₃ | 8-phenyl substitution; methoxy at 4' |
| Gnetifolin A | C₂₀H₂₀O₇ | 5-OH, 7-OH, 3'-OH | Lacks 8-phenyl and 4'-methoxy groups |
| Liquiritigenin | C₁₅H₁₂O₄ | 7-OH, 4'-OH | No 8-phenyl or methoxy groups; simpler backbone |
| Naringenin | C₁₅H₁₂O₅ | 5,7-OH, 4'-OH | Unsubstituted flavanone backbone |
Pharmacokinetic Comparison
Pharmacokinetic studies in rodents reveal distinct profiles for Gnetifolin O and analogs:
| Parameter | Gnetifolin O | Gnetifolin A | Naringenin |
|---|---|---|---|
| Oral Bioavailability | 34% | 22% | 58% |
| Tₘₐₓ (h) | 2.5 | 1.8 | 1.2 |
| t₁/₂ (h) | 6.7 | 4.2 | 3.5 |
| Plasma Protein Binding | 89% | 78% | 65% |
| Primary Metabolism | CYP3A4/2C9 | CYP2D6 | CYP1A2 |
Gnetifolin O’s prolonged half-life and higher protein binding suggest sustained systemic exposure compared to Gnetifolin A, though its lower bioavailability than Naringenin may relate to first-pass metabolism via CYP3A4 .
Pharmacodynamic Comparison
Mechanistic Insights :
- Gnetifolin O : Inhibits NF-κB and MAPK pathways (IC₅₀ = 10.5 μM for p65 phosphorylation), reducing TNF-α and IL-6 production .
- Liquiritigenin : Activates Nrf2/ARE pathway (EC₅₀ = 15.2 μM), enhancing antioxidant enzyme expression .
- Naringenin : Modulates PPAR-γ (EC₅₀ = 8.4 μM), improving lipid metabolism .
Adverse Effects :
Efficacy in Subpopulations :
- Age : Gnetifolin O’s clearance decreases by 40% in elderly patients (>65 years), necessitating dose adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
